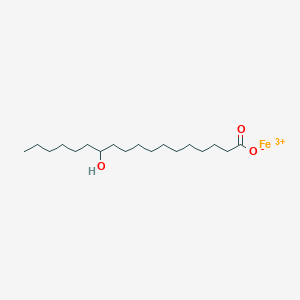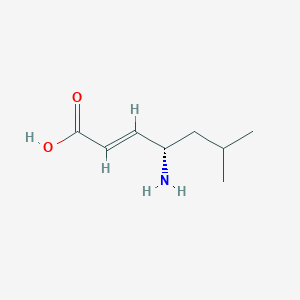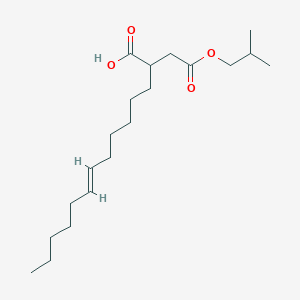![molecular formula C15H15N5O3S B233567 2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide CAS No. 6364-09-6](/img/structure/B233567.png)
2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties and has been the subject of numerous studies in recent years. In
Mecanismo De Acción
The mechanism of action of 2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide involves the inhibition of certain enzymes and proteins that are involved in various cellular processes. This compound has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways, and carbonic anhydrases, which are involved in regulating pH in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide are complex and depend on the specific cellular processes that are affected by this compound. Some studies have shown that this compound can induce apoptosis, or programmed cell death, in certain types of cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects and to modulate immune responses in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide in lab experiments is its ability to selectively inhibit certain enzymes and proteins, making it a useful tool for investigating specific cellular processes. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are many potential future directions for research on 2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide. Some possible areas of investigation include further studies on the mechanism of action of this compound, as well as its potential applications in other areas of scientific research. Additionally, research on the potential toxicity of this compound and ways to mitigate this toxicity could also be an important area of investigation.
Métodos De Síntesis
The synthesis of 2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide involves the reaction of 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]aniline with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain 2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide in high purity.
Aplicaciones Científicas De Investigación
2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and immunology. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in these areas of research, making it a promising candidate for further investigation.
Propiedades
Número CAS |
6364-09-6 |
|---|---|
Nombre del producto |
2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide |
Fórmula molecular |
C15H15N5O3S |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H15N5O3S/c1-10-9-11(2)18-15(17-10)20-24(22,23)13-5-3-12(4-6-13)19-14(21)7-8-16/h3-6,9H,7H2,1-2H3,(H,19,21)(H,17,18,20) |
Clave InChI |
CIPQWGJUJZMIOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC#N)C |
SMILES canónico |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



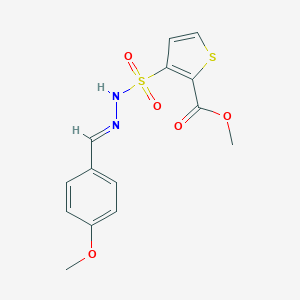
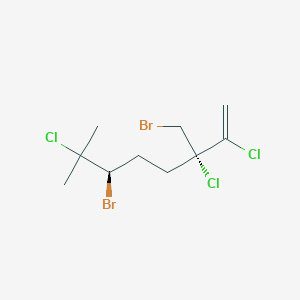
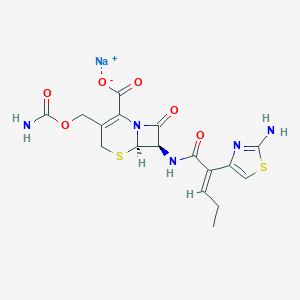
![6-[[11-Carboxy-9-[4,5-dihydroxy-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]oxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233545.png)
![(1S,2R,6R,7R,8S,9R,12S,13S)-12-Ethoxy-9,13-dimethyl-3-methylidene-6-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadecane-9,13-diol](/img/structure/B233558.png)
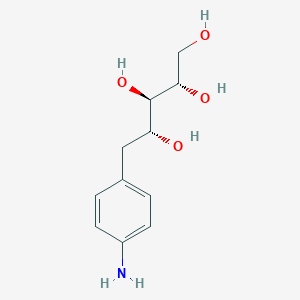
![6-[[11-Carboxy-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233581.png)

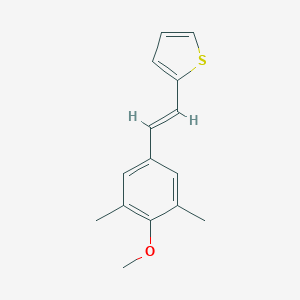
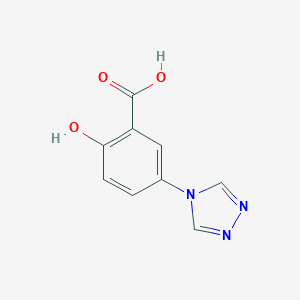
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B233639.png)
